molecular formula C27H27FN2O4 B3339606 Cathepsin L Inhibitor I

Cathepsin L Inhibitor I

Cat. No.: B3339606
M. Wt: 462.5 g/mol
InChI Key: CAILNONEKASNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathepsin L-IN-2 is a potent inhibitor of cathepsin L, a lysosomal cysteine protease involved in various physiological processes, including protein degradation, apoptosis, and immune responses. Cathepsin L is implicated in numerous pathological conditions such as cancer, cardiovascular diseases, and viral infections, making its inhibitors valuable for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin L-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, protection and deprotection steps, and purification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of Cathepsin L-IN-2 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cathepsin L-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific functional groups present in Cathepsin L-IN-2 and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cathepsin L-IN-2 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various chemical reactions.

    Biology: Investigates the role of cathepsin L in cellular processes such as apoptosis, autophagy, and immune responses.

    Medicine: Explores therapeutic potential in treating diseases like cancer, cardiovascular diseases, and viral infections, including COVID-19.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting cathepsin L

Mechanism of Action

Cathepsin L-IN-2 exerts its effects by binding to the active site of cathepsin L, inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrate proteins, thereby modulating various cellular processes. The molecular targets include the cysteine residue in the active site of cathepsin L, and the pathways involved are related to protein degradation, apoptosis, and immune responses .

Comparison with Similar Compounds

    Cathepsin K Inhibitors: Similar in structure and function, targeting cathepsin K, another lysosomal cysteine protease.

    Cathepsin S Inhibitors: Target cathepsin S, involved in immune responses and inflammation.

    Cathepsin B Inhibitors: Target cathepsin B, implicated in cancer and other diseases.

Uniqueness: Cathepsin L-IN-2 is unique due to its high specificity and potency in inhibiting cathepsin L. This specificity reduces off-target effects and enhances its therapeutic potential. Compared to other cathepsin inhibitors, Cathepsin L-IN-2 has shown promising results in preclinical studies for treating various diseases .

Properties

IUPAC Name

benzyl N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAILNONEKASNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cathepsin L Inhibitor I
Reactant of Route 2
Reactant of Route 2
Cathepsin L Inhibitor I
Reactant of Route 3
Reactant of Route 3
Cathepsin L Inhibitor I
Reactant of Route 4
Reactant of Route 4
Cathepsin L Inhibitor I
Reactant of Route 5
Reactant of Route 5
Cathepsin L Inhibitor I
Reactant of Route 6
Cathepsin L Inhibitor I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.